![molecular formula C16H20N2O8 B12633921 (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid CAS No. 919768-48-2](/img/structure/B12633921.png)
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a nitrophenyl group and an octanedioic acid backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid typically involves multiple steps, starting with the preparation of the nitrophenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the Fmoc-protected amino acid with octanedioic acid under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable for structural biology studies.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the octanedioic acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)hexanedioic acid
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)decanedioic acid
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)butanedioic acid
Uniqueness
Compared to its analogs, (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets
Propiedades
Número CAS |
919768-48-2 |
|---|---|
Fórmula molecular |
C16H20N2O8 |
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
(2R)-2-[(4-nitrophenyl)methoxycarbonylamino]octanedioic acid |
InChI |
InChI=1S/C16H20N2O8/c19-14(20)5-3-1-2-4-13(15(21)22)17-16(23)26-10-11-6-8-12(9-7-11)18(24)25/h6-9,13H,1-5,10H2,(H,17,23)(H,19,20)(H,21,22)/t13-/m1/s1 |
Clave InChI |
ZLMWTLKLJBYZDW-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC(=CC=C1COC(=O)N[C@H](CCCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NC(CCCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)
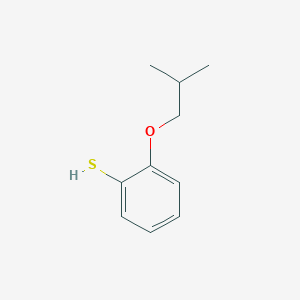
![Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate](/img/structure/B12633869.png)
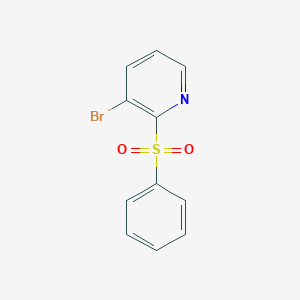
![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)
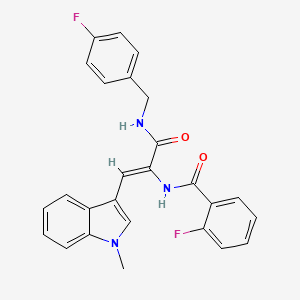

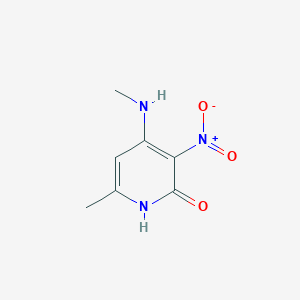
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
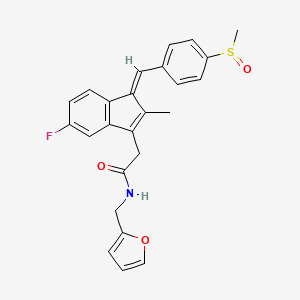
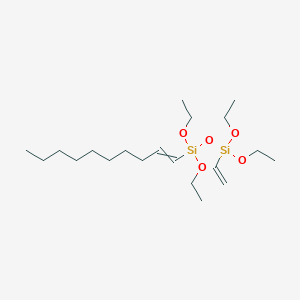
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
